molecular formula C13H7F3O B12700002 2,4,4'-Trifluorobenzophenone CAS No. 80512-44-3

2,4,4'-Trifluorobenzophenone

Cat. No.: B12700002
CAS No.: 80512-44-3
M. Wt: 236.19 g/mol
InChI Key: IMMOAYTWCPNYML-UHFFFAOYSA-N
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Description

2,4,4’-Trifluorobenzophenone is an organic compound with the molecular formula C13H7F3O. It is a derivative of benzophenone, where three hydrogen atoms are replaced by fluorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4’-Trifluorobenzophenone typically involves the reaction of fluorobenzene with formaldehyde under the catalysis of organic sulphonic acids. This reaction produces difluorodiphenylmethane, which is then isolated and oxidized with nitric acid to yield 2,4,4’-Trifluorobenzophenone . Another method involves the photochlorination of 2-fluorotoluene to produce 2-fluorodichlorotoluene or 2-fluorotrichlorotoluene, followed by Friedel-Crafts reaction and fluorobenzene condensation .

Industrial Production Methods

Industrial production of 2,4,4’-Trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2,4,4’-Trifluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Nitric acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products

The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, and substituted benzophenones, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,4,4’-Trifluorobenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,4’-Trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzophenone
  • 4,4’-Difluorobenzophenone
  • 2,2’,4,4’-Tetrafluorobenzophenone

Uniqueness

2,4,4’-Trifluorobenzophenone is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and chemical resistance, such as in the production of high-performance polymers .

Properties

CAS No.

80512-44-3

Molecular Formula

C13H7F3O

Molecular Weight

236.19 g/mol

IUPAC Name

(2,4-difluorophenyl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C13H7F3O/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7H

InChI Key

IMMOAYTWCPNYML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)F)F)F

Origin of Product

United States

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